3-(4-bromophenyl)-1-methyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione
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Overview
Description
3-(4-bromophenyl)-1-methyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione is a complex organic compound that belongs to the class of chromeno-pyridine derivatives This compound is characterized by its unique structure, which includes a bromophenyl group, a methyl group, and a chromeno-pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-1-methyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromeno Core: The chromeno core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Formation of the Pyridine Ring: The pyridine ring can be constructed through a condensation reaction involving a suitable amine and a carbonyl compound.
Final Cyclization and Methylation: The final step involves cyclization and methylation to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-1-methyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-1-methyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
3-(4-bromophenyl)-1-methyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione can be compared with other similar compounds, such as:
3-(4-chlorophenyl)-1-methyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
3-(4-fluorophenyl)-1-methyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione: Similar structure but with a fluorophenyl group instead of a bromophenyl group.
Uniqueness
The presence of the bromophenyl group in this compound imparts unique chemical and biological properties, making it distinct from its analogs. This uniqueness can be attributed to the specific electronic and steric effects of the bromine atom.
Properties
Molecular Formula |
C19H14BrNO4 |
---|---|
Molecular Weight |
400.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1-methyl-4a,10b-dihydro-1H-chromeno[3,4-c]pyridine-2,4,5-trione |
InChI |
InChI=1S/C19H14BrNO4/c1-10-15-13-4-2-3-5-14(13)25-19(24)16(15)18(23)21(17(10)22)12-8-6-11(20)7-9-12/h2-10,15-16H,1H3 |
InChI Key |
MWCBFVAZHWOBHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(C(=O)N(C1=O)C3=CC=C(C=C3)Br)C(=O)OC4=CC=CC=C24 |
Origin of Product |
United States |
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